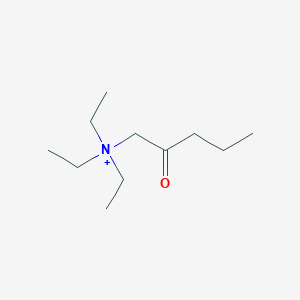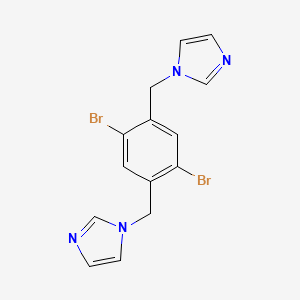
1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic compound characterized by the presence of two imidazole rings connected via a dibromo-substituted phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole rings can participate in redox reactions.
Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and covalent organic frameworks.
Medicinal Chemistry:
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Wirkmechanismus
The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole): Similar structure but with methyl groups instead of bromine atoms.
1,1’-((2,5-Dichloro-1,4-phenylene)bis(methylene))bis(1H-imidazole): Chlorine atoms replace the bromine atoms.
Uniqueness
The presence of bromine atoms in 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) imparts unique reactivity and potential for further functionalization compared to its methyl and chloro analogs .
Eigenschaften
Molekularformel |
C14H12Br2N4 |
|---|---|
Molekulargewicht |
396.08 g/mol |
IUPAC-Name |
1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
CYBGTPOYGIPATC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






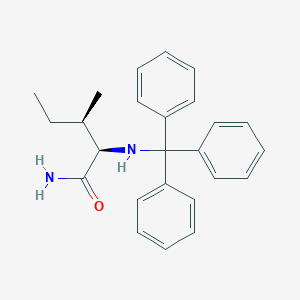

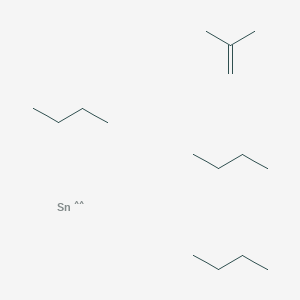

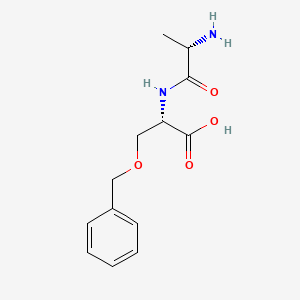
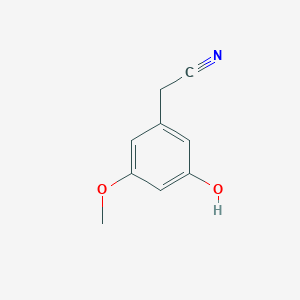
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
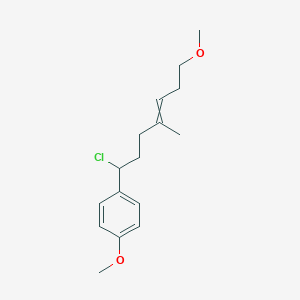
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
